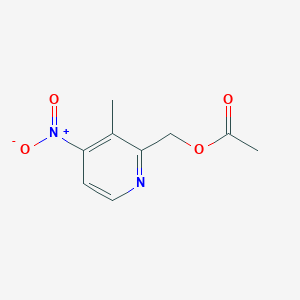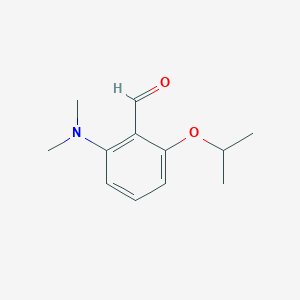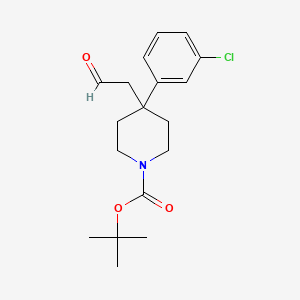
2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of ethyl hydrazinecarboxylate with pyrrolidine-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce corresponding amines .
Applications De Recherche Scientifique
2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular processes by targeting specific proteins and pathways, leading to antiproliferative effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, offering different chemical properties.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit diverse biological activities
Uniqueness
2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole stands out due to its unique combination of the oxadiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O/c1-2-7-10-11-8(12-7)6-3-4-9-5-6/h6,9H,2-5H2,1H3 |
Clé InChI |
HSOYEIHWMHWQOD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(O1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)


